1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine
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Overview
Description
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group attached to a piperidine ring.
Preparation Methods
One common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(trifluoromethyl)piperidine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols
Scientific Research Applications
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The nitrophenyl and sulfonyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets through various pathways .
Comparison with Similar Compounds
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-(4-nitrophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide: This compound also contains a trifluoromethyl group and a nitrophenyl group but differs in its overall structure and reactivity.
1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene: This compound shares the nitrophenyl and sulfonyl groups but has a different core structure, leading to distinct chemical properties and applications
Biological Activity
1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound with significant biological activity, primarily due to its unique structural features that include a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C12H13F3N2O4S, and it has a CAS number of 321970-48-3. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better cellular uptake. The nitrophenyl and sulfonyl groups enhance binding affinity and specificity, modulating various biological pathways.
Biological Activities
This compound exhibits several biological activities:
- Antiviral Activity : Research indicates that compounds similar to this one have shown antiviral properties against viruses such as H1N1 and HSV-1. These studies suggest that modifications in the piperidine structure can lead to enhanced antiviral potency with low IC50 values .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Inhibitory activities against these enzymes are crucial for developing treatments for neurological disorders and infections .
- Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antibacterial agent highlights its potential in treating bacterial infections .
Case Studies
- Antiviral Studies : A study investigating the antiviral activity of piperidine derivatives found that modifications to the trifluoromethyl group significantly influenced their efficacy against influenza virus strains. The synthesized compounds showed promising results with low micromolar IC50 values .
- Enzyme Inhibition : In a comparative study of piperidine derivatives, several compounds exhibited strong inhibitory effects on AChE, with IC50 values ranging from 0.63 µM to 6.28 µM. These results indicate potential therapeutic applications for neurodegenerative diseases .
- Antibacterial Screening : A recent evaluation of synthesized sulfonamide derivatives demonstrated that certain compounds exhibited strong antibacterial properties with IC50 values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals differences in biological activity based on structural variations:
Compound Name | Structure Features | Antiviral Activity | AChE Inhibition |
---|---|---|---|
This compound | Nitro, sulfonyl, trifluoromethyl | Moderate | Strong |
1-Nitro-4-{[(4-nitrophenyl)sulfonyl]methyl}sulfonylbenzene | Nitro, sulfonyl | Weak | Moderate |
1,1,1-Trifluoro-N-(4-nitrophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | Trifluoromethyl, sulfonamide | Strong | Weak |
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-2-1-7-16(8-9)22(20,21)11-5-3-10(4-6-11)17(18)19/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBIRUTZKIEBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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